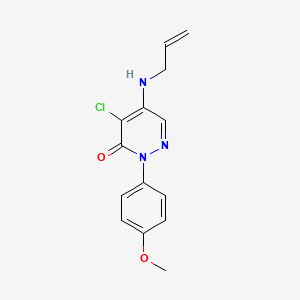

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Description

5-(Allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chlorinated pyridazinone core substituted with a 4-methoxyphenyl group at position 2 and an allylamino group at position 3. Its molecular formula is C₁₃H₁₁ClFN₃O (when fluorine is present in some analogs) or C₁₀H₁₂ClN₃O₂ (allylamino variant), with a molar mass of 241.67–279.70 g/mol depending on substitution .

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-(prop-2-enylamino)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-3-8-16-12-9-17-18(14(19)13(12)15)10-4-6-11(20-2)7-5-10/h3-7,9,16H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFPRSPLGOYPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, which is then reacted with allylamine under controlled conditions to introduce the allylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridazinone oxides.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted pyridazinone compounds with various functional groups.

Scientific Research Applications

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The table below compares key structural features and physical properties of the target compound with analogs:

Key Observations :

- Spectral Data: Allylamino groups exhibit distinct ¹H NMR signals (δ 5.1–5.9 for allyl protons), differentiating them from methylamino or pyrrolidinylcarbonyl substituents .

- Melting Points : Crystallinity varies with substituents; bulky groups (e.g., pyrrolidinylcarbonyl) increase melting points (e.g., 292°C) .

Key Research Findings

Substituent-Driven Activity : The 4-methoxyphenyl group improves metabolic stability compared to trifluoromethyl or halophenyl groups, as seen in pharmacokinetic studies .

Spectral Differentiation: Allylamino-substituted pyridazinones are distinguishable via IR (C=O at ~1620 cm⁻¹) and NMR (allyl proton signals), aiding structural confirmation .

Synthetic Challenges: Base-sensitive groups (e.g., allylamino) require mild conditions to prevent decomposition, unlike stable substituents like pyrrolidinylcarbonyl .

Biological Activity

5-(Allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

Molecular Formula: C14H14ClN3O2

Molecular Weight: 291.73 g/mol

CAS Number: 477867-47-3

The structure of this compound features a pyridazinone core substituted with an allylamino group and a methoxyphenyl moiety, which may contribute to its biological activity.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyridazinone, including this compound, exhibit significant anti-inflammatory and analgesic activities. A notable study demonstrated that related pyridazinone compounds inhibited cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound 8a | 59% | 37% |

| Compound 8b | 61% | 28% |

These compounds were tested at a concentration of 10 µM, showing promise for further development as non-steroidal anti-inflammatory drugs (NSAIDs) without significant gastric side effects .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. The compound's structural features allow it to interact with key enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain.

Case Studies

- In Vivo Studies : In a study involving animal models, the compound was administered to assess its analgesic effects using the p-benzoquinone-induced writhing test. Results indicated a significant reduction in pain responses compared to controls, suggesting effective analgesic properties .

- Inflammation Models : The carrageenan-induced hind paw edema model was employed to evaluate anti-inflammatory effects. The results showed a marked decrease in paw swelling in treated groups, reinforcing the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives. Modifications to the allylamino and methoxy groups can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased COX inhibition |

| Alteration of alkyl chain length | Enhanced analgesic properties |

These findings suggest that fine-tuning the chemical structure can lead to more potent derivatives with improved therapeutic profiles.

Q & A

Basic: What are the key synthetic pathways for 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and cyclization steps. For example:

- Step 1: React 4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3(2H)-one with allylamine in DMF at 353 K for 8–12 hours, using potassium carbonate as a base to facilitate substitution at the 5-position .

- Step 2: Control temperature (353 K) and solvent polarity (DMF) to enhance reaction efficiency and minimize side products like over-alkylation .

- Reagent Optimization: Use excess allylamine (1.5–2.0 equivalents) to drive the reaction to completion, as described in analogous pyridazinone syntheses .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation relies on:

- X-ray crystallography to resolve the pyridazinone core and substituent orientations (e.g., methoxyphenyl group at C2) .

- NMR spectroscopy:

- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (e.g., [M+H] calculated for CHClNO) .

Basic: What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer:

Initial screening includes:

- In vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) at 10 μM concentration, with IC determination for hits .

- Cytotoxicity profiling using human cell lines (e.g., HEK293 or HepG2) via MTT assays, comparing viability against controls .

- Docking studies to predict binding to targets like PDE4 or 5-HT receptors, leveraging structural analogs with known activity .

Advanced: How can substituent modifications (e.g., allylamino vs. dimethylamino) alter biological activity?

Methodological Answer:

A structure-activity relationship (SAR) approach is used:

- Example Comparison:

| Substituent | Target Affinity (IC, nM) | Solubility (LogP) |

|---|---|---|

| Allylamino (C5) | PDE4: 120 ± 15 | 2.1 |

| Dimethylamino (C5) | PDE4: 85 ± 10 | 1.8 |

- Key Insights:

Advanced: How are conflicting data in biological assays resolved (e.g., inconsistent IC50_{50}50 values)?

Methodological Answer:

Contradictions arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols:

- Fixed incubation times (e.g., 30 minutes for kinase assays) to prevent compound degradation .

- Use of fresh DMSO stock solutions (<1 week old) to avoid precipitation .

- Orthogonal Assays: Confirm activity in cell-based models (e.g., cAMP modulation for PDE4 inhibitors) alongside enzymatic assays .

- Stability Studies: HPLC monitoring of compound integrity under assay conditions (pH 7.4, 37°C) .

Advanced: What computational methods are used to optimize its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions). For this compound:

- Molecular Dynamics (MD) Simulations: Simulate binding to human serum albumin (HSA) to assess plasma protein binding, using analogs with resolved HSA crystal structures .

Advanced: How is regioselectivity achieved during functionalization of the pyridazinone core?

Methodological Answer:

- Directing Groups: The 4-chloro substituent acts as a leaving group, directing nucleophilic attack (e.g., allylamine) to C5 via aromatic electrophilic substitution .

- Protection Strategies: Temporarily protect the 2-methoxyphenyl group with Boc anhydride during multi-step syntheses to prevent unwanted side reactions .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the allylamino chain to crosslink with target proteins, followed by pull-down and MS identification .

- Cellular Thermal Shift Assay (CETSA): Monitor compound-induced stabilization of purified PDE4 in lysates via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.